N-(Piperidin-4-yl)-3-(trifluoromethyl)benzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(Piperidin-4-yl)-3-(trifluoromethyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C13H16ClF3N2O and its molecular weight is 308.73. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(Piperidin-4-yl)-3-(trifluoromethyl)benzamide hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article provides an overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Structural Overview
The compound has a molecular formula of C12H13ClF3N and a CAS number of 1707358-36-8. Its structure includes a piperidine ring, a trifluoromethyl group, and a benzamide moiety, contributing to its pharmacological properties. The synthesis typically involves the reaction of piperidine derivatives with trifluoromethylbenzoyl chloride under controlled conditions to optimize yield and purity.
This compound primarily interacts with various biological targets, including receptors and enzymes involved in neurotransmitter modulation. Compounds containing piperidine structures are often linked to the modulation of central nervous system activities, indicating potential applications in treating neurological disorders .
1. Anticancer Activity
Recent studies have shown that compounds similar to N-(Piperidin-4-yl)-3-(trifluoromethyl)benzamide exhibit significant anticancer properties. For instance, benzoylpiperidine derivatives have demonstrated selective inhibition against various cancer cell lines, with IC50 values ranging from 7.9 to 92 µM across human breast, ovarian, and colorectal cancer cells .
2. Enzyme Inhibition
The compound's structure suggests potential as an inhibitor of monoacylglycerol lipase (MAGL), a target in cannabinoid signaling pathways. A related study identified a derivative with an IC50 value of 0.84 µM for MAGL inhibition, indicating that modifications in the piperidine structure can enhance bioactivity .
3. Antimicrobial Activity
In terms of antimicrobial properties, research has indicated that benzamide derivatives show moderate antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli. These findings suggest that N-(Piperidin-4-yl)-3-(trifluoromethyl)benzamide could be explored for its potential use as an antimicrobial agent .
Case Study 1: Anticancer Activity
A study evaluated the effects of several benzoylpiperidine derivatives on cancer cell lines. Compound 20 , which shares structural similarities with N-(Piperidin-4-yl)-3-(trifluoromethyl)benzamide, exhibited potent inhibitory effects on cell growth with an IC50 value of 80 nM against MAGL and significant cytotoxicity against cancer cells .
Case Study 2: Enzyme Inhibition
In another investigation focused on enzyme inhibitors, compounds derived from the piperidine framework were tested for their ability to inhibit acetylcholinesterase (AChE). The results indicated strong inhibitory activity across several derivatives, suggesting that N-(Piperidin-4-yl)-3-(trifluoromethyl)benzamide could also be effective in this capacity .
Data Summary
The following table summarizes key findings related to the biological activity of this compound and related compounds:
Activity Type | Target | IC50/EC50 Values | Comments |
---|---|---|---|
Anticancer | Various Cancer Cell Lines | 7.9 - 92 µM | Significant cytotoxicity observed |
Enzyme Inhibition | Monoacylglycerol Lipase | 0.84 µM | Competitive inhibition mode |
Antimicrobial | S. aureus, E. coli | Moderate Activity | Potential for development as antimicrobial |
Properties
IUPAC Name |
N-piperidin-4-yl-3-(trifluoromethyl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O.ClH/c14-13(15,16)10-3-1-2-9(8-10)12(19)18-11-4-6-17-7-5-11;/h1-3,8,11,17H,4-7H2,(H,18,19);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFEYEBYIOCYPKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)C2=CC(=CC=C2)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.